molecular formula C11H13N3O3S B2534205 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1225810-82-1

2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B2534205
CAS RN: 1225810-82-1
M. Wt: 267.3
InChI Key: CHWDCZVKGKYNTO-UHFFFAOYSA-N
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Description

The compound “2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . One such method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using techniques like 1H NMR . For instance, the compound was characterized from 1H NMR by the disappearance of the methyl peak signal of ester peaks 2 at δ 3.9 as singlet, and the appearance of the acid proton signal of 3 at δ 13.6 .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and involve multiple steps . For example, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques . For instance, the compound was characterized from 1H NMR by the disappearance of the methyl peak signal of ester peaks 2 at δ 3.9 as singlet, and the appearance of the acid proton signal of 3 at δ 13.6 .

Scientific Research Applications

Future Directions

The future directions in the research of pyrimidine derivatives involve the development of new synthetic methodologies that are eco-friendly . This includes the use of non-hazardous and renewable solvents, and the avoidance of hazardous solvents not only in reaction but also in extraction and purification steps .

Mechanism of Action

Target of action

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Mode of action

The mechanism of action of pyrimidine-based compounds is often associated with the inhibition of certain enzymes or interactions with specific receptors . For example, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

Biochemical pathways

Pyrimidines are involved in various biochemical pathways due to their presence in DNA and RNA. They can affect the synthesis of nucleic acids and proteins, and influence cell division and growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidines can vary greatly depending on their specific structures and substitutions. Some pyrimidines may be readily absorbed and distributed throughout the body, while others may be metabolized or excreted more quickly .

Result of action

The molecular and cellular effects of pyrimidines can be diverse, ranging from antimicrobial to anti-inflammatory effects . For example, some pyrimidines have been found to exhibit potent anti-inflammatory effects .

Action environment

The action, efficacy, and stability of pyrimidines can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . For example, the Dimroth rearrangement, a common reaction involving pyrimidines, can be catalyzed by acids, bases, heat, or light .

properties

IUPAC Name

2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-5-7-9(15)12-6(4-14(2)3)13-10(7)18-8(5)11(16)17/h4H2,1-3H3,(H,16,17)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWDCZVKGKYNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CN(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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